2,2',3,4,4'-Pentachlorobiphenyl
Overview
Description
2,2’,3,4,4’-Pentachlorobiphenyl is a polychlorinated biphenyl (PCB) compound. PCBs are synthetic organic chemicals that consist of two linked benzene rings with varying degrees of chlorination. This particular compound is known for its environmental persistence and potential toxic effects. It is one of the many PCB congeners that have been widely studied due to their impact on human health and the environment.
Mechanism of Action
Target of Action
The primary targets of 2,2’,3,4,4’-Pentachlorobiphenyl (PCB118) are Protein Kinase B (Akt) , Forkhead box protein O3a (FoxO3a) , and sodium/iodide symporter (NIS) . These proteins play crucial roles in cell survival, apoptosis, and thyroid hormone synthesis .
Mode of Action
PCB118 interacts with its targets, leading to significant changes in their activity. It increases the levels of Akt, phospho-Akt (p-Akt), and phospho-FoxO3a (p-FoxO3a) proteins or mRNA, while decreasing NIS protein and mRNA levels . This suggests that PCB118 induces thyroid cell dysfunction through the Akt/FoxO3a/NIS signaling pathway .
Biochemical Pathways
PCB118 affects the Akt/FoxO3a/NIS signaling pathway. The compound increases the activity of Akt and FoxO3a, leading to the phosphorylation of these proteins. This, in turn, decreases the activity of NIS, a protein essential for iodide transport in thyroid cells . The altered activities of these proteins disrupt normal thyroid function .
Result of Action
PCB118 can inhibit cell viability in a concentration- and time-dependent manner . It also induces thyroid cell dysfunction, leading to abnormal endometrial morphology with open uterine lumens and densely compact stromal cells . Moreover, it promotes autophagosome formation in vivo and in vitro .
Action Environment
PCB118 is an environmental organic pollutant that can enter human or animal bodies through the food chain due to its bio-persistence and lipophilicity . Its action, efficacy, and stability can be influenced by various environmental factors, including its concentration in the environment and the duration of exposure .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 2,2’,3,4,4’-Pentachlorobiphenyl is metabolized by cytochrome P450 enzymes. Specifically, human CYP2B6 and rat CYP2B1 primarily metabolize it to 3-hydroxy-2,2’,3,4,4’-Pentachlorobiphenyl, whereas rat CYP1A1 metabolizes it to 4-hydroxy-2,3,3’,4,4’-Pentachlorobiphenyl . These interactions with enzymes are crucial for the compound’s metabolic fate and potential toxicity.
Cellular Effects
The effects of 2,2’,3,4,4’-Pentachlorobiphenyl on cells are complex and multifaceted. It has been suggested that this compound and its metabolites can disrupt endocrine and nervous systems in mammals
Molecular Mechanism
At the molecular level, 2,2’,3,4,4’-Pentachlorobiphenyl exerts its effects through interactions with various biomolecules. For instance, it binds to cytochrome P450 enzymes, leading to its metabolism and the formation of hydroxylated metabolites . These metabolites can further interact with other biomolecules, potentially leading to changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
The effects of 2,2’,3,4,4’-Pentachlorobiphenyl can change over time in laboratory settings. Studies on the stability, degradation, and long-term effects of this compound on cellular function are ongoing. Current research suggests that the compound and its metabolites persist in the environment and bioaccumulate in organisms, leading to potential long-term effects .
Metabolic Pathways
2,2’,3,4,4’-Pentachlorobiphenyl is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes to form hydroxylated metabolites . These metabolites can further interact with other enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 2,2’,3,4,4’-Pentachlorobiphenyl within cells and tissues are influenced by its physicochemical properties and interactions with transporters or binding proteins. The compound’s high hydrophobicity contributes to its accumulation in lipid-rich tissues .
Subcellular Localization
The subcellular localization of 2,2’,3,4,4’-Pentachlorobiphenyl and its metabolites can affect their activity or function. For instance, metabolites formed through the action of cytochrome P450 enzymes are typically found in the endoplasmic reticulum, where these enzymes are located
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,4,4’-Pentachlorobiphenyl typically involves the chlorination of biphenyl. The process can be controlled to achieve the desired degree of chlorination. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride, and the conditions include elevated temperatures and the use of chlorine gas.
Industrial Production Methods
Industrial production of PCBs, including 2,2’,3,4,4’-Pentachlorobiphenyl, was historically carried out by companies such as Monsanto. The production involved the direct chlorination of biphenyl in a batch process. due to their environmental and health hazards, the production of PCBs has been banned or severely restricted in many countries since the late 1970s.
Chemical Reactions Analysis
Types of Reactions
2,2’,3,4,4’-Pentachlorobiphenyl undergoes several types of chemical reactions, including:
Oxidation: This reaction is often mediated by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: Halogen substitution reactions can occur, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include cytochrome P450 enzymes and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as sodium methoxide can facilitate substitution reactions.
Major Products
Oxidation: Hydroxylated metabolites such as 3-hydroxy-2,2’,3,4,4’-pentachlorobiphenyl.
Reduction: Dechlorinated biphenyls.
Substitution: Substituted biphenyls with different halogen atoms.
Scientific Research Applications
2,2’,3,4,4’-Pentachlorobiphenyl has been extensively studied in various scientific fields:
Chemistry: Used as a model compound to study the behavior of PCBs in the environment and their chemical properties.
Biology: Investigated for its effects on biological systems, including its role as an endocrine disruptor.
Medicine: Studied for its toxicological effects and potential links to diseases such as cancer.
Industry: Historically used in electrical equipment, heat transfer fluids, and as plasticizers.
Comparison with Similar Compounds
2,2’,3,4,4’-Pentachlorobiphenyl is unique among PCBs due to its specific chlorination pattern. Similar compounds include:
2,2’,3,4,5’-Pentachlorobiphenyl: Differing by the position of one chlorine atom.
2,2’,4,4’,5,5’-Hexachlorobiphenyl: Contains an additional chlorine atom.
2,3,3’,4,4’-Pentachlorobiphenyl: Another congener with a different chlorination pattern.
These compounds share similar properties but differ in their environmental persistence, toxicity, and biological effects.
Properties
IUPAC Name |
1,2,3-trichloro-4-(2,4-dichlorophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-6-1-2-7(10(15)5-6)8-3-4-9(14)12(17)11(8)16/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LACXVZHAJMVESG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(C(=C(C=C2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073599 | |
Record name | 2,2',3,4,4'-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65510-45-4 | |
Record name | PCB 85 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65510-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2',3,4,4'-Pentachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065510454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,4,4'-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,4,4'-PENTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/978Z792J4S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.